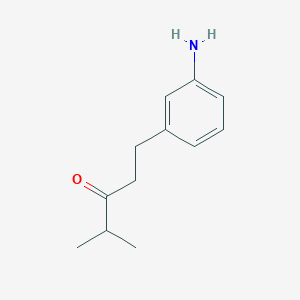
1-(3-Aminophenyl)-4-methylpentan-3-one
Übersicht
Beschreibung
1-(3-Aminophenyl)-4-methylpentan-3-one, also known as 4-methyl-3-nitrobenzaldehyde, is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 175.18 g/mol. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and medicinal chemistry due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives demonstrate their potential in material science and organic chemistry. These compounds, characterized using spectroscopic techniques and quantum chemical insights, exhibit properties relevant for nonlinear optical applications, molecular stability analysis, and charge transfer studies. This research highlights the compound's versatility in the synthesis of materials with specific electronic and photophysical properties (M. Khalid et al., 2020).
Anticancer Potential
In medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes have shown promise as anticancer drugs. The structural characterization and in vitro cytotoxicity studies of these complexes against various human tumor cell lines provide insights into their therapeutic potential. This study underscores the importance of structural design in developing new anticancer agents (T. S. Basu Baul et al., 2009).
Biofuel Production
The engineering of microorganisms for the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, illustrates the application of these compounds in sustainable energy. Through metabolic engineering, these isomers have been identified as potential biofuels, showcasing the role of chemical compounds in addressing energy sustainability challenges (A. Cann & J. Liao, 2009).
Monoamine Uptake Inhibitors
Research into monoamine uptake mechanisms has led to the development of 2-aminopentanophenones as selective inhibitors, with implications for treating cocaine abuse. This highlights the compound's significance in neuroscience and pharmacology, contributing to the understanding and development of treatments for substance abuse disorders (P. Meltzer et al., 2006).
Chemical Synthesis
The synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol provides another example of the compound's application in chemical synthesis. This research details the process of obtaining the compound through a series of reactions, demonstrating its utility in organic chemistry (Fang Ling, 2011).
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMZINUYLJDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-4-methylpentan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



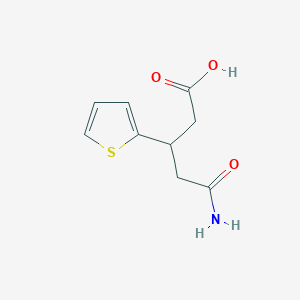
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
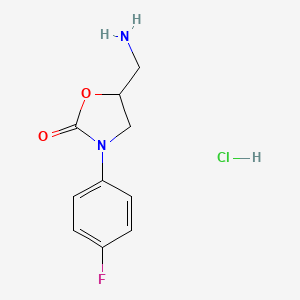
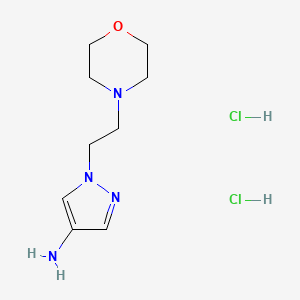
![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
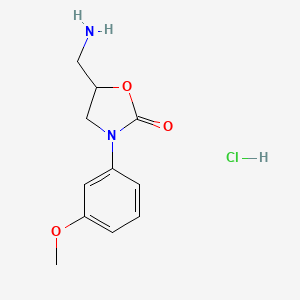
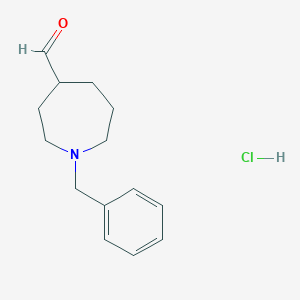
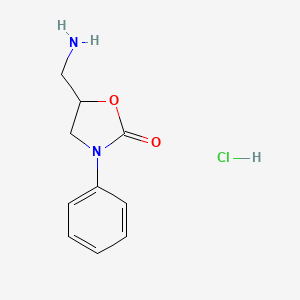
methanone hydrobromide](/img/structure/B1377783.png)
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
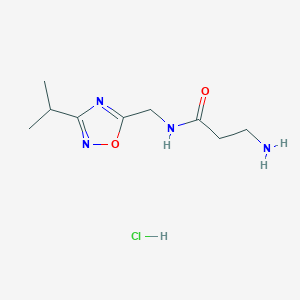
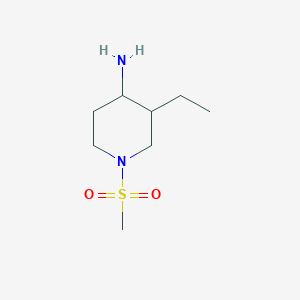
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
iodonium p-toluenesulfonate](/img/structure/B1377793.png)